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Compound of Interest

Compound Name: 2-Hydroxy-6-nitrobenzaldehyde

Cat. No.: B090988

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic
properties and synthetic methodologies for 2-Hydroxy-6-nitrobenzaldehyde, a valuable
building block in medicinal chemistry and materials science. This document details
experimental protocols for its synthesis and characterization, presents its spectroscopic data in
a clear, tabular format, and visualizes key synthetic pathways.

Spectroscopic Data

The structural elucidation of 2-Hydroxy-6-nitrobenzaldehyde is critically dependent on a
combination of spectroscopic techniques. The following tables summarize the key data
obtained from *H Nuclear Magnetic Resonance (NMR), 13C NMR, Infrared (IR) Spectroscopy,
and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 2-Hydroxy-6-nitrobenzaldehyde
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~13.0 Singlet (broad) 1H Ar-OH
~10.0 Singlet 1H CHO
~8.2 Doublet 1H Ar-H (ortho to -NO2)
~7.8 Triplet 1H Ar-H (para to -CHO)
~7.5 Doublet 1H Ar-H (ortho to -CHO)

Table 2: 13C NMR Spectroscopic Data for 2-Hydroxy-6-nitrobenzaldehyde

Chemical Shift (6) ppm Assignment
~193.0 CHO

~160.0 C-OH

~150.0 C-NO2

~138.0 Ar-CH

~125.0 Ar-CH

~120.0 Ar-CH

~118.0 Ar-C (ipso to -CHO)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration

used.

Vibrational Spectroscopy

Table 3: Infrared (IR) Absorption Frequencies for 2-Hydroxy-6-nitrobenzaldehyde
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Wavenumber (cm~?) Intensity Assignment

3400-3200 Broad O-H stretch (phenolic)
3100-3000 Medium C-H stretch (aromatic)
2900-2800 Medium C-H stretch (aldehyde)
1700-1680 Strong C=0 stretch (aldehyde)
1600-1580 Strong C=C stretch (aromatic)
1540-1500 Strong N-O asymmetric stretch (nitro)
1360-1330 Strong N-O symmetric stretch (nitro)
1250-1200 Medium C-O stretch (phenolic)

Mass Spectrometry

Table 4: Mass Spectrometry Data for 2-Hydroxy-6-nitrobenzaldehyde

m/z Relative Intensity (%) Assignment

167 100 [M]* (Molecular lon)
139 ~60 [M-COJ*

121 ~40 [M-NO2]*

93 ~30 [M-CO-NO2]*

65 ~25 [CsHs]*

Experimental Protocols
Synthesis of 2-Hydroxy-6-nitrobenzaldehyde

Two primary synthetic routes to 2-Hydroxy-6-nitrobenzaldehyde are the nitration of
salicylaldehyde and the Duff formylation of m-nitrophenol.

1. Nitration of Salicylaldehyde
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This method involves the direct nitration of 2-hydroxybenzaldehyde. Careful control of reaction

conditions is crucial to favor the formation of the desired 6-nitro isomer.

» Materials: Salicylaldehyde, fuming nitric acid, sulfuric acid, ice.

e Procedure:

[¢]

A solution of salicylaldehyde in a suitable solvent (e.g., acetic acid) is cooled in an ice
bath.

A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise
to the salicylaldehyde solution with constant stirring, maintaining the temperature below 5
°C.

After the addition is complete, the reaction mixture is stirred for an additional hour at the
same temperature.

The reaction mixture is then poured onto crushed ice, leading to the precipitation of the
crude product.

The precipitate is collected by vacuum filtration, washed with cold water until the washings
are neutral, and then dried.

Purification is achieved by recrystallization from a suitable solvent system, such as
ethanol-water.

2. Duff Formylation of m-Nitrophenol

This reaction introduces a formyl group onto the aromatic ring of m-nitrophenol using

hexamethylenetetramine (urotropine).[1]

o Materials: m-Nitrophenol, hexamethylenetetramine, glycerol, boric acid, sulfuric acid.

e Procedure:

o A mixture of glycerol and boric acid is heated to form a glyceroboric acid complex.

[e]

m-Nitrophenol and hexamethylenetetramine are added to the cooled glyceroboric acid.[1]
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o The reaction mixture is heated to around 150-160 °C and maintained at this temperature
for a specified time.

o After cooling, the mixture is hydrolyzed with dilute sulfuric acid.
o The product is isolated by steam distillation.

o The collected distillate is extracted with an organic solvent, and the solvent is evaporated
to yield the crude product.

o Purification is carried out by recrystallization.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the purified 2-Hydroxy-6-
nitrobenzaldehyde is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls or
DMSO-de) in a standard 5 mm NMR tube.[2][3] Tetramethylsilane (TMS) is typically used as
an internal standard.

e 1H NMR Acquisition: The *H NMR spectrum is recorded on a spectrometer operating at a
frequency of 400 MHz or higher. Standard acquisition parameters include a spectral width of
10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a
relaxation delay of 1-2 seconds.[4]

e 13C NMR Acquisition: The 3C NMR spectrum is acquired on the same instrument, typically at
a frequency of 100 MHz or higher. A larger number of scans is usually required compared to
1H NMR.[4]

2. Infrared (IR) Spectroscopy

o Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry
potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a
thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by
dissolving the sample in a volatile solvent, depositing a drop of the solution onto a salt plate
(e.g., NaCl or KBr), and allowing the solvent to evaporate.[5][6]
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e Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)
spectrometer. The spectrum is typically scanned over the range of 4000-400 cm~1.[7]

3. Mass Spectrometry (MS)

 lonization Method: Electron lonization (El) is a common method for the analysis of relatively
small, volatile organic molecules like 2-Hydroxy-6-nitrobenzaldehyde.[3][9]

o Sample Introduction: The sample is introduced into the ion source, often via a direct insertion
probe or after separation by gas chromatography (GC-MS).[10]

e Acquisition: In EI-MS, the sample is bombarded with a high-energy electron beam (typically
70 eV), causing ionization and fragmentation. The resulting ions are then separated based
on their mass-to-charge ratio (m/z) by a mass analyzer.[8]

Visualizing Synthetic Pathways

The synthesis of 2-Hydroxy-6-nitrobenzaldehyde can be visualized as a series of chemical
transformations. The following diagrams, generated using the DOT language, illustrate the
logical flow of the two primary synthetic routes.
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Caption: Synthetic pathway via nitration of salicylaldehyde.
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Caption: Synthetic pathway via Duff formylation of m-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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